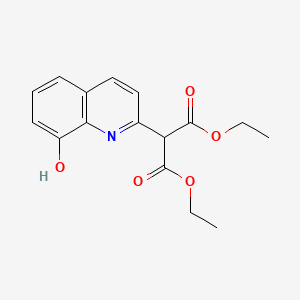![molecular formula C17H9Cl2F3N2OS B2456869 N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 392238-64-1](/img/structure/B2456869.png)
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, also known as DTTB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DTTB belongs to the class of thiazole derivatives and has been found to exhibit potent biological activities.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves the synthesis of the intermediate compounds followed by the final coupling reaction.
Starting Materials
3,4-dichloroaniline, 2-bromoacetic acid, thiourea, 3-(trifluoromethyl)benzoic acid, phosphorus oxychloride, sodium hydroxide, acetic anhydride, triethylamine, N,N-dimethylformamide, ethyl acetate, wate
Reaction
Step 1: Synthesis of 4-(3,4-dichlorophenyl)thiazol-2-amine, React 3,4-dichloroaniline with thiourea in the presence of sodium hydroxide to obtain 4-(3,4-dichlorophenyl)thiourea., React 4-(3,4-dichlorophenyl)thiourea with phosphorus oxychloride in the presence of N,N-dimethylformamide to obtain 4-(3,4-dichlorophenyl)thiazol-2-amine., Step 2: Synthesis of 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole, React 2-bromoacetic acid with 4-(3,4-dichlorophenyl)thiazol-2-amine in the presence of acetic anhydride and triethylamine to obtain 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole., Step 3: Synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, React 2-bromoacetyl-4-(3,4-dichlorophenyl)thiazole with 3-(trifluoromethyl)benzoic acid in the presence of triethylamine and N,N-dimethylformamide to obtain N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzoic acid., React N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzoic acid with triethylamine and ethyl acetate to obtain N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide.
科学研究应用
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide against different cancer cell lines such as lung cancer, breast cancer, and prostate cancer. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been studied for its neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
作用机制
The exact mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is not well understood. However, several studies have suggested that N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exerts its biological activity by modulating various signaling pathways. For example, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and metabolism.
生化和生理效应
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to exhibit various biochemical and physiological effects. For example, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been found to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the cell membrane and interact with intracellular targets. Moreover, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been reported to exhibit high potency against cancer cells and other diseases. However, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide also has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not well understood. Moreover, the synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide. First, more studies are needed to understand the mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide and its interaction with intracellular targets. Second, the therapeutic potential of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide needs to be investigated in more detail, including its efficacy and safety in animal models and clinical trials. Third, the synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide needs to be optimized to improve the yield and purity of the compound. Finally, the development of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide derivatives with improved biological activity and pharmacokinetic properties should be explored.
Conclusion:
In conclusion, N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a promising compound that has gained attention in the scientific community due to its potential therapeutic applications. The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves the reaction of 3,4-dichloroaniline with thioamide and trifluoromethylbenzoyl chloride. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has been investigated for its potential therapeutic applications in various diseases, and its mechanism of action involves the modulation of various signaling pathways. N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the research on N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, including understanding its mechanism of action, investigating its therapeutic potential, optimizing its synthesis, and developing new derivatives.
属性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N2OS/c18-12-5-4-9(7-13(12)19)14-8-26-16(23-14)24-15(25)10-2-1-3-11(6-10)17(20,21)22/h1-8H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJHHDWMSBLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

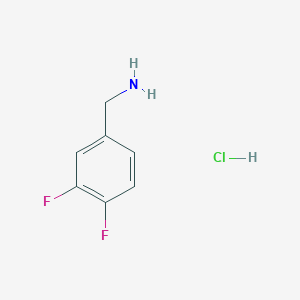
![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)
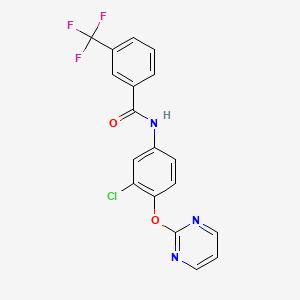
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2456793.png)
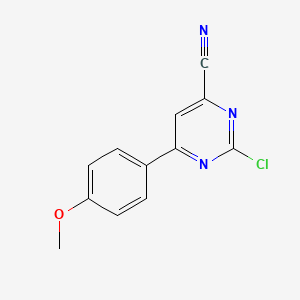
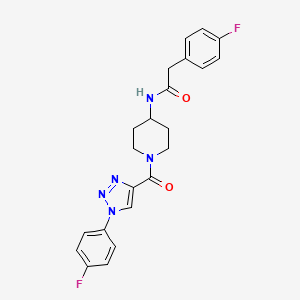
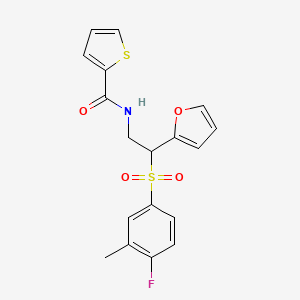
![Ethyl 7-chloro-2-oxo-4-{[2-(2-thienyl)ethyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2456798.png)
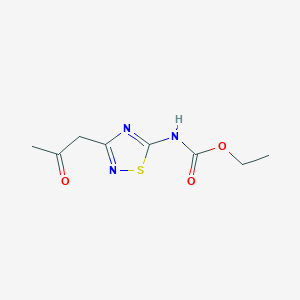
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N,N-diethylacetamide](/img/structure/B2456803.png)
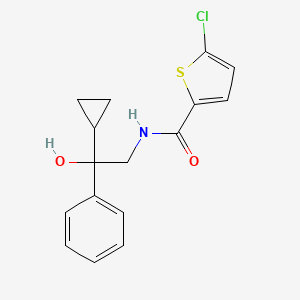
![4-tert-butyl-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2456808.png)
